![molecular formula C19H15N5O3 B2797389 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-94-9](/img/structure/B2797389.png)
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzamides, characterized by a benzene ring bonded to a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps starting from commercially available precursors. One common approach is:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually requires a condensation reaction between a suitable pyrazole derivative and a formylated reagent under acidic or basic conditions.
Introduction of the phenyl group: : The phenyl group is often introduced via a Suzuki coupling reaction, requiring palladium catalysts and suitable conditions to ensure the proper placement.
Methoxylation and benzamide formation: : Methoxylation of the benzene ring and subsequent amide formation complete the synthesis.
Industrial Production Methods
On an industrial scale, optimization of the reaction conditions (temperature, pressure, catalysts) and purification processes (chromatography, recrystallization) is critical for high yield and purity. The choice of solvent, catalyst, and operational parameters can significantly affect the overall efficiency and environmental footprint of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Introduction of oxygen atoms to increase the oxidation state of the molecule.
Reduction: : Reduction of functional groups to create a more reduced form.
Substitution: : Replacement of one substituent by another, commonly through nucleophilic or electrophilic pathways.
Common Reagents and Conditions
Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles/electrophiles for substitution reactions. Conditions often depend on the specific reaction, ranging from mild (room temperature) to more extreme conditions (elevated temperatures and pressures).
Major Products
The major products depend on the type of reaction. For example:
Oxidation: could lead to the formation of carboxylic acids or ketones.
Reduction: might produce alcohols or amines.
Substitution: often yields derivatives with different functional groups attached to the benzene ring or pyrazolo[3,4-d]pyrimidine core.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds applications in diverse research areas:
Chemistry: : Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: : Used in assays to explore biological pathways and interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Serves as a precursor or intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance:
Binding to enzymes or receptors: : It may inhibit or activate biochemical pathways by binding to key proteins.
Modulation of signaling pathways: : Influences cellular processes through its impact on signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Compounds structurally related to 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(1H)-yl)benzamide
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide
Uniqueness
This compound's uniqueness lies in its specific substitution pattern on the benzamide and pyrazolo[3,4-d]pyrimidine cores, which may confer distinct biological activities or chemical reactivity profiles compared to similar compounds.
Propiedades
IUPAC Name |
2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMJHIZZWFRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


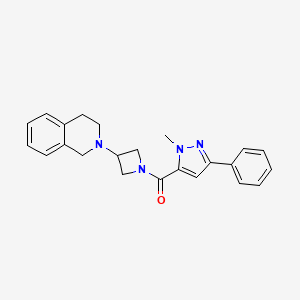
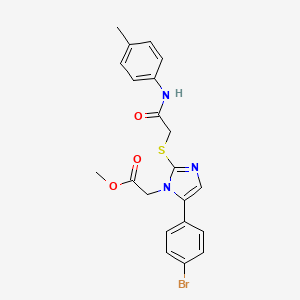
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)
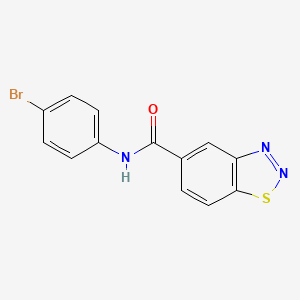
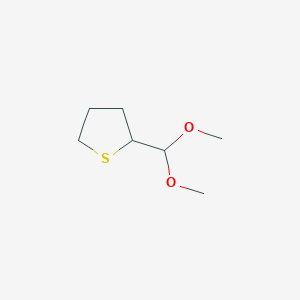
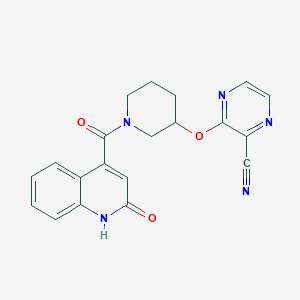
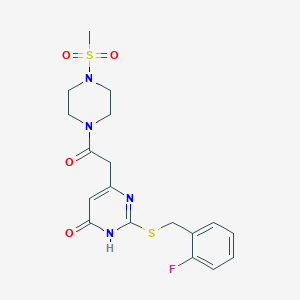
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
